![molecular formula C12H8BrNO4 B472603 4-[(5-Bromo-2-furoyl)amino]benzoic acid CAS No. 723755-27-9](/img/structure/B472603.png)

4-[(5-Bromo-2-furoyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

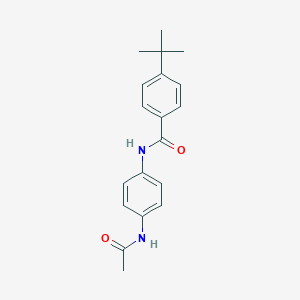

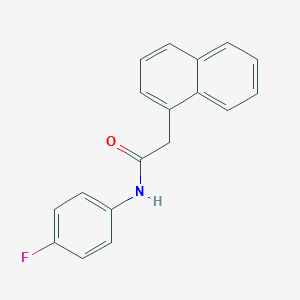

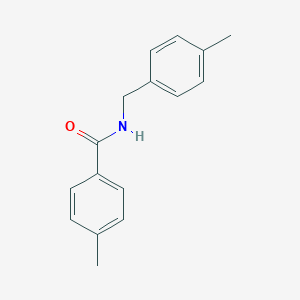

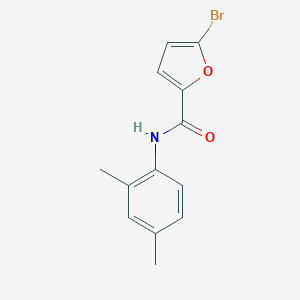

4-[(5-Bromo-2-furoyl)amino]benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 . It has an average mass of 310.100 Da and a monoisotopic mass of 308.963654 Da .

Molecular Structure Analysis

The molecular structure of 4-[(5-Bromo-2-furoyl)amino]benzoic acid consists of a benzoic acid group attached to an amino group, which is further connected to a 5-bromo-2-furoyl group .科学的研究の応用

Chemical Reactivity and Mechanism Insights

A study on the aminolysis reactions of 2,4-dinitrophenyl 2-furoate with a series of alicyclic secondary amines reveals insights into the chemical reactivity and mechanism. It was found that the furoate is more reactive than its benzoate counterpart, suggesting the influence of the 2-furoic acid's higher acidity. This research provides foundational knowledge on the behavior of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in chemical reactions, particularly highlighting the role of the furoyl group in affecting reactivity and mechanistic pathways (Um, Chun, & Akhtar, 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine from 2-furoyl chloride provides a methodological approach to creating heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to induce electrophilic substitution reactions showcases the versatile reactivity of 2-furoyl derivatives, including those related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid (El’chaninov, Aleksandrov, & Illenzeer, 2014).

Antimicrobial Applications

A notable application of derivatives of 4-[(5-Bromo-2-furoyl)amino]benzoic acid is in the development of antimicrobial agents. Research demonstrates the synthesis of compounds incorporating the 4-(5-benzoyl-benzoimidazol-2) moiety, which includes structures analogous to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, exhibiting significant antimicrobial activity against a range of gram-positive and gram-negative bacteria as well as fungal species. This suggests potential for these compounds in developing new antimicrobial drugs (Abd El-Meguid, 2014).

Synthesis of Azo Ligand Complexes

The synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its coordination complex with Cd(II) highlights the application of 4-[(5-Bromo-2-furoyl)amino]benzoic acid derivatives in forming metal complexes. These complexes have been examined for their antifungal and antibacterial activities, suggesting their utility in creating compounds with potential biomedical applications (Jaber, Kyhoiesh, & Jawad, 2021).

Development of Schiff Base Compounds

The preparation and study of Schiff base compounds derived from 4-amino benzoic acid, which are related to 4-[(5-Bromo-2-furoyl)amino]benzoic acid, reveal their potential in synthesizing new materials with biological activity. Such research underlines the broader applicability of furoyl and benzoic acid derivatives in creating bioactive compounds with potential uses in pharmaceutical and material sciences (Radi et al., 2019).

特性

IUPAC Name |

4-[(5-bromofuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIVNDDVYGCWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromo-2-furoyl)amino]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)